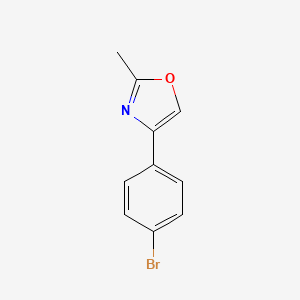

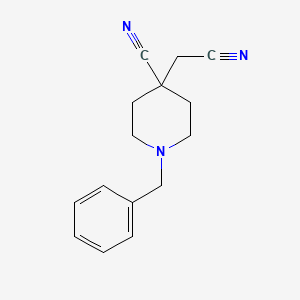

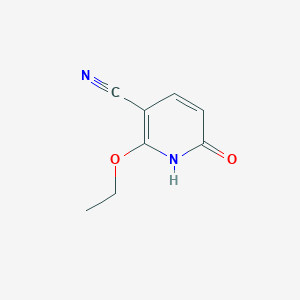

1-Benzyl-4-(cyanomethyl)piperidine-4-carbonitrile

Übersicht

Beschreibung

The compound 1-Benzyl-4-(cyanomethyl)piperidine-4-carbonitrile is a piperidine derivative, which is a class of organic compounds containing a piperidine functional group, a nitrogen-containing six-membered ring. Piperidine derivatives are of significant interest in medicinal chemistry due to their biological activities and their presence in various pharmaceutical agents.

Synthesis Analysis

The synthesis of piperidine derivatives can involve multiple steps and the introduction of various functional groups to enhance their biological activity. For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. The introduction of bulky moieties and substituents such as alkyl or phenyl groups at specific positions significantly increased the activity of these compounds . Another synthesis approach involved the reaction of cyclic methyl acetals with trimethylsilyl cyanide to yield nitriles, which are key intermediates for further functionalization .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. The crystal structure of a related compound, 1-benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine, was determined, showing that it crystallizes in the monoclinic system with specific unit-cell parameters. The crystal structure provides insights into the three-dimensional arrangement of atoms, which is essential for understanding the interaction of these compounds with biological targets .

Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions that are essential for their synthesis and modification. The key reactions include the formation of nitriles, which are versatile intermediates that can be further transformed into other functional groups. The reactivity of these compounds is influenced by the substituents present on the piperidine ring and the nature of the nitrogen atom, which can affect the basicity and nucleophilicity of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. These properties are important for the pharmacokinetics and pharmacodynamics of the compounds. For example, the introduction of a cyano group in the spirocycle of certain piperidine derivatives was found to significantly enhance their affinity for sigma receptors, indicating the importance of specific functional groups in determining the biological activity and selectivity of these molecules .

Wissenschaftliche Forschungsanwendungen

Sigma Receptor Ligands

1-Benzyl-4-(cyanomethyl)piperidine-4-carbonitrile shows potential as a sigma receptor ligand. Studies have shown that compounds with a cyano group in the spirocycle, similar to this chemical structure, exhibit high affinity and selectivity for sigma(1) receptors. These findings are significant as sigma receptors are involved in several physiological processes and are targets for drug development in various conditions including cancer, neurodegenerative diseases, and drug abuse (Maier & Wünsch, 2002).

Catalysis and Organic Synthesis

In organic synthesis, this compound can play a role as a reactant in the creation of complex molecules. For example, it's been used in the synthesis of 2-aminopyrimidinones, demonstrating its utility in multi-component chemical reactions. This kind of application is crucial in medicinal chemistry for synthesizing new compounds (Bararjanian et al., 2010).

Antimicrobial and Antiviral Applications

Studies have also explored the antimicrobial and antiviral potentials of compounds structurally related to 1-Benzyl-4-(cyanomethyl)piperidine-4-carbonitrile. For instance, similar compounds have demonstrated effectiveness against influenza H5N1 virus, highlighting its potential use in antiviral drug development (Abdella et al., 2017).

Cancer Research

In the field of cancer research, derivatives of 1-Benzyl-4-(cyanomethyl)piperidine-4-carbonitrile have been synthesized and evaluated for their anti-proliferative properties. They have shown cytotoxic activity against various cancer cell lines, suggesting their potential in the development of new anticancer therapies (Ahagh et al., 2019).

Eigenschaften

IUPAC Name |

1-benzyl-4-(cyanomethyl)piperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3/c16-9-6-15(13-17)7-10-18(11-8-15)12-14-4-2-1-3-5-14/h1-5H,6-8,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSYOUQLPFSKISU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(CC#N)C#N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90511392 | |

| Record name | 1-Benzyl-4-(cyanomethyl)piperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90511392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-(cyanomethyl)piperidine-4-carbonitrile | |

CAS RN |

86945-27-9 | |

| Record name | 1-Benzyl-4-(cyanomethyl)piperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90511392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(Methylsulfanyl)phenyl]acetic acid](/img/structure/B1281578.png)